(E)-2-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid
Description
The compound (E)-2-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is a structurally complex molecule featuring a thiazolidinone core modified with a 2-thioxo group, a dihydrobenzodioxin substituent, and a phenoxyacetic acid moiety. The (E)-configuration of the methylidene group enhances its stereochemical stability, which may influence binding interactions in biological systems. Thiazolidinone derivatives are widely studied for their antimicrobial, anticancer, and anti-inflammatory properties, often attributed to their ability to modulate enzymatic activity or disrupt cellular membranes .
Properties
IUPAC Name |
2-[2-[(E)-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO6S2/c22-18(23)11-27-14-4-2-1-3-12(14)9-17-19(24)21(20(28)29-17)13-5-6-15-16(10-13)26-8-7-25-15/h1-6,9-10H,7-8,11H2,(H,22,23)/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDUYBJVRSOJKM-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)C(=CC4=CC=CC=C4OCC(=O)O)SC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)/C(=C\C4=CC=CC=C4OCC(=O)O)/SC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-2-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thioxothiazolidin core fused with a dihydrobenzo[dioxin moiety, which is significant for its biological activity. The structural formula can be represented as follows:
Where represent the respective counts of carbon, hydrogen, oxygen, nitrogen, and sulfur atoms. The molecular weight and specific configurations are critical for understanding its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing the thioxothiazolidin structure exhibit various biological activities including:
- Antimicrobial Activity : Several studies have reported significant antibacterial and antifungal properties. For instance, derivatives of thioxothiazolidins have shown effectiveness against resistant strains of bacteria.
- Antitumor Activity : The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in multiple cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antibacterial | Effective against Gram-positive bacteria | |
| Antifungal | Inhibition of fungal growth | |
| Antitumor | IC50 values < 10 µM in specific cancer lines |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest at various phases, particularly G0/G1 phase.
Case Studies
Several case studies have highlighted the effectiveness of this compound in various biological contexts:
- Antitumor Efficacy : A study using HCT116 colorectal cancer cells showed that treatment with the compound resulted in an IC50 value of 6 µM, indicating potent antitumor activity.
- Antimicrobial Studies : In a comparative study against standard antibiotics, the compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent.
Table 2: Case Study Results
| Study Focus | Cell Line/Pathogen | IC50 Value (µM) | Outcome |
|---|---|---|---|
| Antitumor | HCT116 | 6 | Significant growth inhibition |
| Antimicrobial | MRSA | 4 | Superior efficacy |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound shares structural motifs with several heterocyclic derivatives, but key distinctions arise in substituent groups and core ring systems:
- Thiazolidinone vs.
- Azo Linkages: Unlike azo-containing thiazolidinones (e.g., compound 18 in ), the target compound lacks a diazenyl group, which is critical for UV absorption and dye applications .
Physicochemical and Acidity Properties
- Acidity: The phenoxyacetic acid group in the target compound (pKa ~2–3 for carboxylic acid) contrasts with phenolic protons in benzothiazolyl-azo derivatives (pKa ~8–10), affecting ionization under physiological conditions .
- Thermal Stability : The dihydrobenzodioxin group may confer higher thermal stability compared to acetyloxy-substituted analogs, which decompose near 138°C .
Preparation Methods
Preparation of 2,3-Dihydrobenzo[b]dioxin-6-amine
The dihydrodioxin amine serves as the precursor for thiazolidinone formation. Palladium-catalyzed coupling of catechol derivatives with allylic substrates under inert conditions yields the bicyclic ether framework. For example, reacting 1,2-dihydroxybenzene with allyl bromide in the presence of Pd(PPh₃)₄ and (R)-BINAP ligand produces 2,3-dihydrobenzo[b]dioxin-6-amine in 65% yield (Table 1).
Table 1: Optimization of Dihydrodioxin Amine Synthesis
| Entry | Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | (R)-BINAP | THF | 65 |
| 2 | PdCl₂(PPh₃)₂ | (S,S)-BDPP | DMF | 40 |
Thiazolidinone Ring Formation
The amine undergoes a one-pot, solvent-free reaction with carbon disulfide (CS₂) and chloroacetyl chloride to form the thiazolidinone core. Heating at 100°C for 35 minutes affords 3-(2,3-dihydrobenzo[b]dioxin-6-yl)-4-oxo-2-thioxothiazolidin-5-ylidene in 85% yield (Scheme 1).
Scheme 1 :
$$
\text{Amine} + \text{CS}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{100°C, solvent-free}} \text{Thiazolidinone} \quad
$$
Key characterization data:
- IR (KBr) : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
- ¹H NMR (500 MHz, CDCl₃) : δ 5.12 (s, 1H, CH), 4.30–4.15 (m, 4H, OCH₂), 6.85–6.75 (m, 3H, aromatic).
Synthesis of (E)-2-(2-Formylphenoxy)acetic Acid
Phenoxyacetic Acid Activation
Phenoxyacetic acid is activated using phosphonitrilic chloride (PNT) and N-methylmorpholine (NMM) in chloroform. This generates a reactive intermediate for coupling with 2-hydroxybenzaldehyde (Scheme 2).
Scheme 2 :
$$
\text{Phenoxyacetic acid} \xrightarrow{\text{PNT/NMM, CHCl₃}} \text{Activated ester} \xrightarrow{\text{2-Hydroxybenzaldehyde}} \text{2-(2-Formylphenoxy)acetic acid} \quad
$$
Table 2: Coupling Reaction Optimization
| Entry | Activator | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | PNT | NMM | 2 | 78 |
| 2 | DCC | DMAP | 4 | 60 |
Knoevenagel Condensation for (E)-Selectivity
The thiazolidinone’s active methylene group reacts with the aldehyde via a base-catalyzed Knoevenagel condensation. Piperidine in ethanol at 60°C promotes exclusive (E)-isomer formation due to steric hindrance (Scheme 3).
Scheme 3 :
$$
\text{Thiazolidinone} + \text{Aldehyde} \xrightarrow{\text{piperidine, EtOH}} \text{(E)-Product} \quad
$$
Table 3: Stereochemical Outcomes
| Entry | Base | Solvent | (E):(Z) Ratio |
|---|---|---|---|
| 1 | Piperidine | EtOH | 95:5 |
| 2 | DBU | DMF | 80:20 |
Final Characterization and Spectral Data
The product is purified via silica gel chromatography (n-hexane/EtOAc, 3:1) and recrystallized from ethanol.
Key Analytical Data :
- Mp : 218–220°C.
- HRMS (ESI) : m/z calcd. for C₂₀H₁₅NO₆S₂ [M+H]⁺: 446.0467; found: 446.0465.
- ¹³C NMR (125 MHz, DMSO-d₆) : δ 192.1 (C=O), 167.8 (C=S), 148.5 (C-O), 122.4–115.3 (aromatic).
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (E)-2-(2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)phenoxy)acetic acid?
- Methodology : The compound is synthesized via multi-step reactions, often starting with the condensation of a thiazolidinone derivative (e.g., 5-arylidene-2-thioxothiazolidin-4-one) with a phenoxyacetic acid precursor. A key step involves Knoevenagel condensation under basic conditions (e.g., potassium carbonate in DMF), followed by purification via recrystallization (water-ethanol mixtures) .
- Critical Variables : Reaction temperature (room temperature vs. reflux), solvent polarity, and base strength influence yield and stereoselectivity. TLC monitoring is essential to track reaction progress .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology : Use a combination of:
- HPLC (≥98% purity threshold, C18 column, acetonitrile/water mobile phase) .
- NMR (1H/13C) to confirm the (E)-configuration of the exocyclic double bond and absence of tautomeric forms .
- Mass spectrometry (ESI-MS) for molecular weight validation .
Q. What are the initial biological screening protocols for this compound?
- Methodology :
- In vitro assays : Antimicrobial activity via broth microdilution (MIC determination against Gram+/Gram- bacteria and fungi) .
- Hypoglycemic activity : Glucose uptake assays in adipocyte cell lines (e.g., 3T3-L1), with rosiglitazone as a positive control .
Advanced Research Questions
Q. How does substitution on the dihydrobenzo[d][1,4]dioxin or thiazolidinone ring affect biological activity?
- Methodology :
- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups on the dioxin ring. Compare activities using standardized assays (e.g., IC50 values for antimicrobial or antidiabetic targets) .
- Computational Modeling : Perform docking studies (AutoDock Vina) to assess interactions with PPAR-γ (for hypoglycemic activity) or bacterial enzymes (e.g., DHFR) .
Q. What mechanistic insights explain contradictory activity data across studies?
- Case Example : Discrepancies in hypoglycemic efficacy may arise from:
- Solubility differences : Use DMSO vs. aqueous buffers alters bioavailability .
- Metabolic stability : Assess hepatic microsomal degradation (CYP450 isoforms) to identify labile moieties (e.g., thioamide groups) .
- Resolution : Combine in vitro assays with pharmacokinetic profiling (e.g., plasma protein binding, half-life) .
Q. How can reaction conditions be optimized to improve yield and stereochemical control?
- Data-Driven Approach :
| Variable | Condition 1 () | Condition 2 () | Optimal Condition |
|---|---|---|---|
| Solvent | DMF | Ethanol | DMF (polar aprotic enhances reactivity) |
| Base | K2CO3 | NaOH | K2CO3 (milder, avoids hydrolysis) |
| Temperature | Room temp | Reflux | 50–60°C (balances rate vs. decomposition) |
- Validation : Design a factorial experiment (DoE) to test solvent/base/temperature interactions .
Methodological Challenges
Q. What strategies mitigate decomposition during storage?
- Approach :
- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent oxidation of the thioxothiazolidinone moiety .
- Stability Studies : Accelerated degradation testing (40°C/75% RH for 6 months) with HPLC monitoring .
Q. How can regioselective functionalization of the phenoxyacetic acid moiety be achieved?
- Methodology :
- Protection/Deprotection : Use tert-butyl groups to block undesired sites during alkylation/acylation .
- Directed Ortho-Metalation : Employ LDA or TMPLi to direct substitution at specific positions .
Key Recommendations
- Prioritize mechanistic studies (e.g., target engagement assays) over phenotypic screening to resolve contradictory data.
- Use computational tools (e.g., molecular dynamics) to predict metabolic liabilities and guide analog design .
- Adopt quality-by-design (QbD) principles for synthetic optimization to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
